Dihydroisoformononetin
Description
Dihydroisoformononetin is a dihydro derivative of isoformononetin, a naturally occurring isoflavone. Structurally, it features a 2,3-dihydrochromen-4-one core, distinguishing it from non-hydrogenated isoflavones like formononetin and isoformononetin. Its molecular formula is C₁₆H₁₄O₄, with a saturated heterocyclic ring system, which reduces planarity and may influence its biochemical interactions . The compound is characterized by a 7-hydroxy group and a 4-methoxyphenyl substituent, positioning it within the broader class of O-methylated isoflavonoids.
Properties
CAS No. |
1370372-04-5 |
|---|---|
Molecular Formula |
C16H14O4·H2O |
Molecular Weight |
288.30 |
Synonyms |
4'-Hydroxy-7-methoxyisoflavanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning: Unlike isoformononetin (4′-OH, 7-OCH₃) and formononetin (4′-OCH₃, 7-OH), this compound retains the 7-OH and 4′-OCH₃ groups but lacks the 2′-OH seen in 2′-hydroxyformononetin .
Pharmacological and Functional Differences
Estrogenic Activity
- Formononetin: Binds to estrogen receptors (ER-α/β) with moderate affinity, acting as a phytoestrogen. It is widely studied for bone health and menopausal symptom relief .
- Isoformononetin: Demonstrates weaker estrogenic activity than formononetin due to reversed substituent positions (4′-OH vs. 4′-OCH₃), which affects receptor binding .
- This compound: Predicted to have reduced ER affinity due to steric hindrance from the saturated ring, though this requires experimental validation.
Antioxidant Capacity
- 2′-Hydroxyformononetin: The additional 2′-OH group enhances radical scavenging activity, as hydroxyl groups are critical for hydrogen donation in antioxidant mechanisms .
Metabolic Stability
- Hydrogenation in this compound could slow oxidative metabolism by cytochrome P450 enzymes, increasing plasma half-life compared to formononetin .
Research Findings and Gaps
- Synthetic Accessibility: this compound’s synthesis likely involves catalytic hydrogenation of isoformononetin, a method used for similar dihydroflavonoids .
- Biological Data: No direct studies on this compound’s bioactivity exist in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
